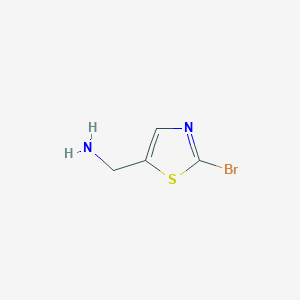

(2-Bromothiazol-5-yl)methanamine

Description

Contextualization within Thiazole (B1198619) Heterocyclic Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. jocpr.commdpi.com This structural motif is found in numerous natural products, including vitamin B1 (thiamine), and is a core component of many approved drugs. google.comchemicalbook.com The presence of the heteroatoms imparts distinct electronic properties to the ring, influencing its reactivity and its ability to interact with biological targets. easycdmo.com The thiazole nucleus is known to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.comchemicalbook.com

Significance of Halogenated Thiazole Derivatives in Synthetic Organic and Medicinal Chemistry

The introduction of a halogen atom, such as bromine, onto the thiazole ring significantly enhances its synthetic utility. Halogenated thiazoles are key precursors for a variety of chemical transformations, most notably cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the diversification of the thiazole scaffold.

From a medicinal chemistry perspective, the bromine atom can act as a strategic placeholder for further functionalization or can itself contribute to the biological activity of the final molecule. Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly recognized as an important factor in drug-receptor binding. Furthermore, the lipophilicity and metabolic stability of a molecule can be modulated by the presence of a halogen.

Research Trajectories and Scope for (2-Bromothiazol-5-yl)methanamine and Related Structures

Current research involving this compound and its derivatives is primarily focused on its application as an intermediate in the synthesis of biologically active compounds. A notable area of investigation is the development of novel anticancer agents. For instance, there is interest in the potential of thiazole derivatives to induce ferroptosis, a form of programmed cell death, in cancer cells. Comparative studies with its isomer, (4-bromothiazol-2-yl)methanamine (B1521944) HCl, suggest that the position of the bromo and methanamine groups can significantly influence the biological activity and mechanism of action.

Furthermore, a recent patent highlights the use of this compound in the synthesis of Histone Deacetylase 6 (HDAC6) inhibitors. jocpr.com HDAC6 is a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. The synthesis described in the patent underscores the practical utility of this compound as a key building block for complex, high-value molecules.

Detailed Research Findings

The synthesis of this compound has been described in the patent literature, demonstrating its accessibility for research purposes. One documented method involves the treatment of a precursor molecule, 2-((2-bromothiazol-5-yl)methylene)isoindoline-1,3-dione, with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). jocpr.com This reaction proceeds via the cleavage of the phthalimide (B116566) protecting group to liberate the primary amine.

| Reaction | Reagents and Conditions | Product | Reference |

| Phthalimide Cleavage | Hydrazine hydrate, Ethanol, 75 °C | This compound | jocpr.com |

While detailed spectroscopic data for the free base is not widely published, information for the hydrochloride salt is available from commercial suppliers.

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 1001413-46-2 | |

| Molecular Formula | C₄H₆BrClN₂S | |

| Molecular Weight | 229.53 g/mol | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C |

Structure

3D Structure

Propriétés

IUPAC Name |

(2-bromo-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLXHPPZGZESTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308101 | |

| Record name | 2-Bromo-5-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131748-92-0 | |

| Record name | 2-Bromo-5-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131748-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Pathway Elucidation for 2 Bromothiazol 5 Yl Methanamine

Retrosynthetic Approaches to the (2-Bromothiazol-5-yl)methanamine Scaffold

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. This approach reveals potential synthetic routes and highlights key bond formations.

Strategic Disconnections and Key Precursors

The primary retrosynthetic disconnection for this compound involves the C-N bond of the aminomethyl group. This leads to a key precursor, a 5-halomethyl-2-bromothiazole or a related electrophile. Another critical disconnection is at the thiazole (B1198619) ring itself, suggesting precursors for its construction.

Key precursors identified through this analysis include:

2-Bromothiazole-5-carbaldehyde: This intermediate allows for the formation of the aminomethyl group through reductive amination.

5-Hydroxymethyl-2-bromothiazole: This precursor can be converted to the corresponding amine via various functional group interconversions.

2,5-Dibromothiazole: Selective functionalization at the 5-position is a viable strategy. researchgate.netresearchgate.net

Simple acyclic precursors: For de novo synthesis of the thiazole ring, precursors such as thioamides and α-halocarbonyl compounds are essential.

Convergent and Linear Synthesis Paradigms

Both convergent and linear synthetic strategies can be envisioned for this compound.

Direct and Stepwise Synthesis Protocols

The actual synthesis of this compound can be accomplished through various direct and stepwise methods, primarily focusing on the formation of the thiazole heterocycle.

Thiazole Ring Construction Modalities

The construction of the thiazole ring is a pivotal step in the synthesis of the target compound. Several classical and modern methods are available to the synthetic chemist.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a widely used and versatile method for the formation of thiazole rings. wikipedia.orgorganic-chemistry.org The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. organic-chemistry.orgnih.govdoaj.org

In the context of this compound, a modified Hantzsch approach could utilize a suitably protected α-halo-β-aminopropionaldehyde derivative and thiophosgene (B130339) or a related thioamide equivalent. However, the direct synthesis of the target molecule using this one-pot reaction can be challenging due to the reactivity of the aminomethyl group.

A more practical approach involves the Hantzsch synthesis of a precursor like 2-bromo-5-(chloromethyl)thiazole, which can then be converted to the desired amine.

| Reactant A | Reactant B | Product | Conditions |

| α-haloketone | Thioamide | Thiazole | Typically in a suitable solvent like ethanol (B145695) or DMF |

| 2-bromo-1-(halophenyl)ethan-1-one | Thioacetamide | 4-(4-halophenyl)-2-methylthiazole | DMF, room temperature nih.gov |

Table 1: Examples of Hantzsch-Type Cyclization Reactions

Beyond the Hantzsch synthesis, other methods for constructing the thiazole ring have been developed. These can offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

One notable alternative is the reaction of vinyl azides with potassium thiocyanate, which can be catalyzed by palladium(II) acetate (B1210297) to selectively form 4-substituted 2-aminothiazoles. organic-chemistry.org Further modifications and functional group interconversions would be necessary to arrive at the target compound.

Another approach involves the halogenation of 2-aminothiazoles at the 5-position, followed by nucleophilic substitution to introduce the desired aminomethyl group. jocpr.com For instance, 2-aminothiazole (B372263) can be brominated to yield 2-amino-5-bromothiazole, which can then undergo further reactions. mdpi.com

The reaction of propargyl bromides with thioureas under microwave irradiation provides a rapid route to 2-aminothiazoles. organic-chemistry.org Subsequent bromination and functionalization could lead to the desired product.

| Method | Description | Key Features |

| Cook-Heilbron Synthesis | Reaction of an α-aminonitrile with carbon disulfide. | Provides access to 2-aminothiazoles. |

| From α-thiocyanato ketones | Cyclization with ammonia (B1221849) or amines. | A versatile method for substituted thiazoles. |

| Domino Alkylation-Cyclization | Reaction of propargyl bromides with thioureas. | Microwave-assisted, rapid synthesis of 2-aminothiazoles. organic-chemistry.org |

Table 2: Alternative Heterocyclization Methods for Thiazole Synthesis

Regioselective Introduction of the Bromine Moiety

The placement of the bromine atom at the C2 position of the thiazole ring is a critical step, often achieved through post-cyclization bromination or decarboxylative bromination methods.

Direct bromination of the pre-formed thiazole ring is a common approach. Electrophilic substitution on the thiazole ring typically occurs at the C5 position due to the directing effect of the nitrogen atom. wikipedia.org However, to achieve 2-bromination, different strategies are employed.

One method involves the Sandmeyer-type reaction starting from 2-aminothiazole. This process converts the amino group into a diazonium salt, which is then displaced by a bromide ion. For instance, 2-aminothiazole can be treated with bromine to yield 2-amino-5-bromothiazole, which can then undergo a diazotization reaction followed by treatment with a copper(I) bromide/hydrobromic acid mixture to produce 2,5-dibromothiazole. acs.org Subsequent selective debromination at the C5 position can then yield the desired 2-bromothiazole (B21250). acs.orglookchem.com

Vapor-phase bromination of thiazole at elevated temperatures (250-450°C) has also been shown to produce 2-bromothiazole. researchgate.netias.ac.in Another approach utilizes N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions compared to elemental bromine. acs.org While direct electrophilic bromination of thiazole is less facile than that of more electron-rich heterocycles like thiophene, it can be achieved under more aggressive conditions. acs.org

Table 1: Comparison of Post-Cyclization Bromination Methods

| Method | Starting Material | Reagents | Key Features |

| Sandmeyer-type Reaction | 2-Aminothiazole | 1. Br22. NaNO2, HBr3. CuBr/HBr | Multi-step process, allows for regiocontrol. acs.org |

| Vapor-Phase Bromination | Thiazole | Br2 (vapor) | High temperature, yields 2-bromothiazole. researchgate.netias.ac.in |

| NBS Bromination | Thiazole | N-Bromosuccinimide (NBS) | Milder alternative to elemental bromine. acs.org |

Decarboxylative bromination offers an alternative route to introduce a bromine atom onto the thiazole ring, often starting from a thiazole carboxylic acid. The Hunsdiecker reaction is a classic example of this transformation, where a silver salt of a carboxylic acid reacts with a halogen to produce an organic halide. wikipedia.orgbyjus.comorganic-chemistry.org This reaction proceeds through a radical intermediate. wikipedia.org

Modern variations of this reaction have been developed to avoid the use of heavy metal salts and harsh reagents. For instance, a transition-metal-free decarboxylative bromination of thiazole carboxylic acids has been reported using tetrabutylammonium (B224687) tribromide as the bromine source in a sodium hydroxide/water mixture. researchgate.netbeilstein-archives.org This method provides high yields and is environmentally friendlier than the classical Hunsdiecker reaction. researchgate.netbeilstein-archives.org Another catalytic approach for the decarboxylative halogenation of (hetero)aryl carboxylic acids, including thiazole-4-carboxylic acid, has been developed using a copper catalyst. princeton.edu This method is versatile and can be used for bromination, iodination, chlorination, and fluorination. princeton.edu

Table 2: Decarboxylative Bromination Approaches

| Reaction | Substrate | Reagents | Conditions | Yield |

| Hunsdiecker Reaction | Silver thiazole-carboxylate | Bromine | Heat | Variable |

| Modified Hunsdiecker | Thiazole carboxylic acid | Tetrabutylammonium tribromide, NaOH | Water, Room Temp | High researchgate.netbeilstein-archives.org |

| Catalytic Decarboxylation | Thiazole-4-carboxylic acid | 1,3-dibromo-5,5-dimethylhydantoin, Cu catalyst | Not specified | 54% princeton.edu |

Formation and Functionalization of the Methanamine Side Chain

Once the 2-bromo-thiazole scaffold is in place, the next crucial step is the introduction and functionalization of the methanamine side chain at the C5 position.

Aminomethylation, such as the Mannich reaction, is a direct method to introduce an aminomethyl group. grafiati.com This reaction typically involves an active hydrogen-containing compound (in this case, 2-bromothiazole), formaldehyde (B43269) (or a surrogate), and a primary or secondary amine. While direct aminomethylation at the C5 position of 2-bromothiazole can be challenging, related strategies can be employed. For instance, hydroxymethylation at the C5 position followed by conversion of the hydroxyl group to an amine is a viable two-step alternative. sioc-journal.cn

A more common and versatile approach involves the synthesis of a C5-functionalized intermediate that can be converted to the methanamine group. One such route starts with 2-bromothiazole-5-carboxylic acid. nih.gov This acid can be converted to the corresponding amide, which is then reduced to the amine. Catalytic reductive amination of carboxylic acids using silanes as reducing agents in the presence of a catalyst like zinc acetate has been developed as a practical method. nih.govrsc.org

Alternatively, the synthesis can proceed through 2-bromothiazole-5-carbonitrile. nih.govlab-chemicals.com The nitrile group can be readily reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This two-step sequence, involving the introduction of a cyano group followed by reduction, is a robust method for preparing primary amines.

Table 3: Routes to the Methanamine Side Chain

| Starting Material | Intermediate | Key Reactions |

| 2-Bromothiazole | 2-Bromo-5-(hydroxymethyl)thiazole | Hydroxymethylation, Amination sioc-journal.cn |

| 2-Bromothiazole-5-carboxylic acid nih.gov | 2-Bromo-N-substituted-thiazole-5-carboxamide | Amidation, Reduction nih.govrsc.org |

| 2-Bromothiazole-5-carbonitrile nih.govlab-chemicals.com | N/A | Nitrile Reduction |

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry continually seeks more efficient and environmentally benign methods. For the synthesis of this compound and its precursors, several advanced strategies are emerging. These include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as seen in the preparation of thiazole derivatives. figshare.comacs.org

Catalytic methods are also at the forefront of innovation. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allow for the late-stage functionalization of the thiazole ring, although these are more commonly used to form carbon-carbon bonds rather than the C-Br or C-aminomethyl bond directly. beilstein-archives.org However, catalytic approaches for the key bond-forming steps, such as the decarboxylative halogenation mentioned earlier, represent a significant advancement. princeton.edu Furthermore, the development of novel catalyst systems for C-H activation and functionalization of heterocycles like thiazole holds promise for more direct and atom-economical synthetic routes in the future.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, offering a powerful strategy for the derivatization of halo-heterocycles like 2-bromothiazole. These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for achieving high efficiency and selectivity.

Suzuki-Miyaura Coupling in Bromothiazole Derivatization

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions, prized for its mild reaction conditions, commercial availability of a vast array of boronic acids and their derivatives, and tolerance of numerous functional groups. This reaction pairs an organoboron reagent with an organic halide or triflate.

In the context of bromothiazole derivatization, the bromine atom at the C2 or C5 position serves as an excellent handle for introducing a wide range of substituents. For instance, research has demonstrated the successful Suzuki coupling of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid. mdpi.com This transformation is a key step in the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a compound with potent biological activity. mdpi.com The reaction proceeds by coupling the C5 position of the thiazole ring, highlighting the utility of this method for functionalizing the core structure. mdpi.com

Typical conditions for the Suzuki-Miyaura coupling of bromo-heterocycles involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, and a base to facilitate the transmetalation step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-5-bromothiazole derivative | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Not specified | mdpi.com |

| Aryl/Heteroaryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74-82% | bldpharm.com |

| 4-Bromo-2,4'-bithiazole | Bis(pinacolato)diboron | Pd(OAc)₂ / dppf | KOAc | 1,4-Dioxane | Not specified | researchgate.net |

Other Metal-Catalyzed Coupling Transformations

Beyond the Suzuki reaction, other palladium-catalyzed transformations are crucial for derivatizing bromothiazoles. cymitquimica.com These methods expand the range of accessible structures by allowing for the formation of different types of chemical bonds.

Stille Coupling: This reaction involves the coupling of an organic halide with an organotin compound. It is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin reagents is a significant drawback. chemicalbook.com

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. It is a powerful method for C-C bond formation at vinylic positions.

Negishi Coupling: This reaction couples an organic halide with an organozinc reagent. Organozinc compounds are more reactive than their boronic acid or organotin counterparts, which can be advantageous for less reactive substrates. chemicalbook.com A general method for coupling unactivated alkyl halides using a Pd₂(dba)₃/PCyp₃ catalyst system has been developed, showcasing the reaction's broad applicability. youtube.com

Hiyama Coupling: This involves the coupling of organosilanes with organic halides. The activation of the silicon-carbon bond, often with a fluoride (B91410) source or under basic conditions, is a key feature of this reaction. sigmaaldrich.com

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a highly reliable method for synthesizing substituted alkynes.

These varied coupling reactions provide a comprehensive toolkit for the synthetic chemist to modify the this compound scaffold, enabling the exploration of chemical space for various applications.

Organometallic Reagents in Thiazole Functionalization (e.g., Lithiation, Halogen Dance)

The functionalization of the thiazole ring can be effectively achieved using highly reactive organometallic intermediates, particularly through deprotonation (metalation) or halogen-metal exchange. These methods allow for the introduction of electrophiles at specific positions on the ring.

A general method for the regioselective functionalization of 2-bromothiazole has been developed using magnesium and zinc reagents. nih.gov Starting from commercially available 2-bromothiazole, successive metalations with TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl generate the corresponding magnesiated or zincated thiazoles. These intermediates readily react with various electrophiles, providing a pathway to highly functionalized thiazole derivatives. nih.gov

A fascinating and synthetically useful rearrangement known as the "halogen dance" can occur when halogenated aromatic compounds are treated with strong bases, such as lithium amides. wikipedia.org This reaction involves the migration of a halogen atom from one position to another on the aromatic ring via a series of metalation and halogen-metal exchange steps. biosynth.com The driving force is typically the formation of a more stable organometallic intermediate, where the lithium atom resides at the most acidic position. biosynth.com

The halogen dance has been observed in various heterocyclic systems, including thiazoles. organic-chemistry.orgjocpr.com For example, base-induced long-range halogen dance reactions have been investigated in 4,5-dihalogeno-2-(sulfur-containing heterocyclyl)thiazoles. chemicalbook.com Treatment of 4,5-dibromo- or 4-bromo-5-iodothiazoles with lithium bis(trimethylsilyl)amide can cause the C-5 halo group to regioselectively migrate to another position on the heterocyclic system. chemicalbook.com This rearrangement provides access to isomers that are difficult to synthesize through direct methods, making it a powerful tool for creating structural diversity.

Sustainable and Green Chemistry Methodologies for Thiazole Synthesis (e.g., Magnetic Nanocatalysts)

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods. For thiazole synthesis, a significant focus has been on using recoverable and reusable catalysts, particularly those based on magnetic nanoparticles. youtube.com These nanocatalysts offer several advantages, including high efficiency, mild reaction conditions, and simple separation from the reaction mixture using an external magnet, which minimizes catalyst waste and product contamination. mdpi.comyoutube.com

Various magnetic nanocatalysts have been reported for the synthesis of thiazole derivatives. These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄ or γ-Fe₂O₃), coated with a stabilizing shell that is functionalized with a catalytically active species. mdpi.com

For example, a copper-supported hydroxyapatite-encapsulated-γ-Fe₂O₃ nanocatalyst (γ-Fe₂O₃@HAp@CPTMS@AT@Cu(II)) has been successfully used in a one-pot, three-component synthesis of thiazol-4(5H)-one derivatives, achieving excellent yields (88–95%) in very short reaction times (20–28 min). Another study reports a magnetic nanocatalyst (Fe₃O₄/DOP/N⁺Me₃Br₃⁻) for synthesizing thiazolo[3,2-a]pyrimidine derivatives, which also facilitates the reaction, reduces time, and increases yield. mdpi.com The reusability of these catalysts over several cycles without significant loss of activity underscores their economic and environmental benefits.

Table 2: Examples of Magnetic Nanocatalysts in Thiazole Synthesis

| Nanocatalyst | Application | Key Advantages | Reference |

|---|---|---|---|

| γ-Fe₂O₃@HAp@CPTMS@AT@Cu(II) | Synthesis of thiazol-4(5H)-one derivatives | Excellent yields (88-95%), short reaction times (20-28 min), reusable | |

| Fe₃O₄/DOP/N⁺Me₃Br₃⁻ | Synthesis of thiazolo[3,2-a]pyrimidine derivatives | Reduces reaction time, increases yield, easy separation, reusable | mdpi.com |

| NiFe₂O₄ Nanoparticles | One-pot, multicomponent synthesis of thiazole scaffolds | Reusable, aqueous medium, high yields |

These green methodologies represent a significant advancement in heterocyclic chemistry, aligning the synthesis of valuable compounds like thiazoles with the critical goals of sustainability and environmental responsibility.

Chemical Reactivity and Mechanistic Investigations of 2 Bromothiazol 5 Yl Methanamine

Reactivity Profiles of the Bromothiazole Nucleus

The reactivity of the bromothiazole core is characterized by its susceptibility to substitution reactions, its potential to engage in radical processes, and its stability under various chemical conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring can, in principle, undergo both electrophilic and nucleophilic substitution reactions. However, the presence of the bromine atom at the C2 position significantly influences the regioselectivity and feasibility of these transformations.

Nucleophilic Aromatic Substitution: The bromine atom at the C2 position of the thiazole ring renders this carbon atom electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). This is a common reaction pathway for 2-halothiazoles, where the halogen acts as a good leaving group. researchgate.netnih.gov The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). 2-Bromothiazole (B21250) itself is a versatile starting material for the synthesis of various 2-substituted thiazoles via nucleophilic substitution. sigmaaldrich.com For (2-Bromothiazol-5-yl)methanamine, a wide range of nucleophiles can displace the bromide, allowing for the introduction of diverse functionalities at the C2 position. This reactivity is a key feature in the synthetic utility of this compound.

Table 1: Examples of Nucleophilic Substitution on 2-Bromothiazole Derivatives

| Nucleophile | Product Type | Reaction Type | Reference |

| Cyanide (e.g., CuCN) | 2-Cyanothiazole | Cyanation | sigmaaldrich.com |

| Amines | 2-Aminothiazole (B372263) derivatives | Amination | researchgate.net |

| Organozinc reagents | 2-Alkyl/Aryl-thiazoles | Negishi Coupling | nih.gov |

| Organotin reagents | 2-Alkyl/Aryl-thiazoles | Stille Coupling | nih.gov |

Radical Reactions and Reductive Dehalogenation

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate radical intermediates, which can then participate in various radical reactions. One of the most significant transformations in this category is reductive dehalogenation.

Radical Reactions: The generation of a thiazol-2-yl radical from 2-bromothiazole can be initiated by radical initiators or photolysis. These highly reactive intermediates can then undergo a variety of transformations, including addition to alkenes or alkynes, or participation in tandem cyclization reactions to form more complex polycyclic structures. rsc.org

Reductive Dehalogenation: The removal of the bromine atom from the thiazole ring is a synthetically useful transformation. This can be achieved through various reductive dehalogenation methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for the cleavage of C-Br bonds on aromatic rings. organic-chemistry.org Other methods include the use of transition metal catalysts with a hydride source, such as NaBH₄ with a palladium catalyst, or tin-free radical-mediated reductions. organic-chemistry.org The selective removal of the bromine atom can be advantageous in multi-step syntheses where the bromine serves as a temporary directing or activating group.

Table 2: Selected Methods for Reductive Dehalogenation of Aryl Bromides

| Reagents | Reaction Type | Key Features | Reference |

| H₂, Pd/C | Catalytic Hydrogenation | Neutral conditions, selective for bromides over some other functional groups. | organic-chemistry.org |

| NaBH₄, PdCl₂(dppf) | Catalytic Hydrodehalogenation | Efficient for bromo-heterocycles. | organic-chemistry.org |

| iPr₂NEt, HCO₂H, Ru(bpy)₃Cl₂ | Photoredox Catalysis | Tin-free, mild conditions, good functional group tolerance. | organic-chemistry.org |

Stability and Degradation Pathways in Diverse Chemical Environments

The stability of this compound is a critical factor in its handling, storage, and application. The compound's stability is generally good under standard conditions, but it can be susceptible to degradation in harsh chemical environments.

The 2-bromothiazole core is reported to be stable under normal temperatures and pressures. nih.gov However, like many halogenated aromatic compounds, it may be sensitive to light and strong acids or bases. Under strongly acidic conditions, protonation of the thiazole nitrogen could occur, potentially altering its reactivity. In strongly basic media, hydrolysis of the C-Br bond or reactions involving the primary amine could be promoted.

Degradation of the thiazole ring itself can occur under harsh oxidative conditions. For example, studies on the degradation of other thiazole-containing pollutants have shown that advanced oxidation processes can lead to the opening of the thiazole ring.

Transformations of the Methanamine Functional Group

The primary amine of the methanamine group is a versatile functional handle that can undergo a wide range of chemical transformations, including acylation, alkylation, and oxidation.

Amidation and Alkylation Reactions

Amidation: The primary amine of this compound readily reacts with carboxylic acids and their derivatives (such as acyl chlorides and anhydrides) to form the corresponding amides. ucl.ac.ukbohrium.com This reaction is fundamental in peptide synthesis and for the introduction of acyl groups. The reaction typically proceeds via nucleophilic acyl substitution. A patent describes an industrialized process for the synthesis of thiazole-2-methanamide from 2-bromothiazole, highlighting the feasibility of such transformations. google.com

Alkylation: The nitrogen atom of the primary amine is nucleophilic and can be alkylated by reaction with alkyl halides or other alkylating agents. This leads to the formation of secondary and tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism (SN2) where the amine attacks the electrophilic carbon of the alkylating agent. libretexts.orglibretexts.org Control of the degree of alkylation can sometimes be challenging, leading to mixtures of mono-, di-, and even tri-alkylated products.

Oxidation Processes of the Primary Amine (e.g., Ozonation of N-methylamines)

The primary amine group is susceptible to oxidation by various oxidizing agents. acs.orgbritannica.comresearchgate.netthieme-connect.com The products of oxidation can vary depending on the specific oxidant and reaction conditions.

General Oxidation: Mild oxidation can convert primary amines to imines, while stronger oxidizing agents can lead to the formation of nitro compounds. britannica.com Flavoprotein-containing enzymes can also catalyze the oxidation of primary amines. nih.gov

Ozonation: Ozonation is a powerful oxidation method that is known to react readily with amines. digitellinc.com Studies on the ozonation of primary aliphatic amines have shown that they can be progressively oxidized to nitroalkanes. copernicus.orgacs.orgacs.org The reaction proceeds through a series of intermediates. The high reactivity of amines with ozone suggests that the methanamine group in this compound would be a primary site of attack during ozonation processes. nih.gov

Table 3: Products from the Ozonation of Primary Amines

| Amine Type | Major Product | Proposed Mechanism | Reference |

| Primary Aliphatic Amine | Nitroalkane | Progressive oxidation | copernicus.org |

| Ethylamine | Nitroethane | High yield transformation | nih.gov |

Derivatization for Bioconjugation and Probe Development

The bifunctional nature of this compound, featuring a reactive primary amine and a versatile bromo-substituted thiazole core, makes it a valuable scaffold for the synthesis of derivatives aimed at bioconjugation and the development of chemical probes. The strategic modification of either the amine or the bromo-thiazole moiety allows for the attachment of this heterocycle to biomolecules or the incorporation of reporter groups.

The primary aminomethyl group serves as a key handle for derivatization, most commonly through acylation reactions to form stable amide bonds. This approach is fundamental in bioconjugation, enabling the linkage of the thiazole unit to proteins, peptides, or other biomolecules that possess a carboxylic acid functionality. The reaction typically proceeds under mild conditions with the use of standard peptide coupling reagents.

Conversely, the bromine atom at the 2-position of the thiazole ring offers a site for various carbon-carbon bond-forming reactions, significantly expanding the molecular diversity of potential probes. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly noteworthy. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com These reactions allow for the introduction of alkyne-containing fragments, which can serve as fluorescent reporters or as handles for subsequent "click chemistry" modifications. The reactivity of aryl bromides in such couplings is well-established and can be tuned to achieve selective transformations. wikipedia.org

The following table outlines potential derivatization strategies for this compound, highlighting the versatility of its functional groups in creating tools for chemical biology.

| Functional Group | Reaction Type | Reagent/Catalyst | Resulting Linkage/Moiety | Application |

| Primary Amine | Acylation | Carboxylic Acid, Coupling Reagent (e.g., HATU, EDC) | Amide Bond | Bioconjugation to proteins/peptides, Attachment of reporter molecules |

| Primary Amine | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Linkage to biomolecules, Modification of pharmacokinetic properties |

| 2-Bromo Group | Sonogashira Coupling | Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst | Aryl-Alkyne | Introduction of fluorescent alkynes, Synthesis of clickable probes |

| 2-Bromo Group | Suzuki Coupling | Boronic Acid/Ester, Pd Catalyst | Aryl-Aryl | Creation of extended aromatic systems for fluorescence applications |

| 2-Bromo Group | Heck Coupling | Alkene, Pd Catalyst | Aryl-Alkene | Formation of styryl-like dyes and other conjugated systems |

Detailed research has demonstrated the utility of the thiazole scaffold in biologically active compounds. For instance, derivatives of 2-aminothiazole have been synthesized and investigated for various therapeutic purposes. google.comsciencescholar.us While specific studies focusing solely on the bioconjugation of this compound are not extensively documented in publicly available literature, the known reactivity of its constituent functional groups provides a clear roadmap for its application in this field. A patent from 1951 describes the synthesis of 2-sulfanilamido-5-bromothiazole, showcasing an early example of derivatizing the amine group of a related 2-aminothiazole for potential pharmaceutical application. google.com

The development of probes often involves the introduction of a reporter group, such as a fluorophore or a moiety for affinity purification. The Sonogashira coupling of the 2-bromo position with an alkyne-bearing fluorophore is a direct method to create a fluorescent probe. Alternatively, coupling with a terminal alkyne that is not itself a fluorophore can generate a "clickable" derivative. This alkyne can then be selectively reacted with an azide-containing reporter molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

The following table provides hypothetical examples of derivatives of this compound that could be synthesized for bioconjugation and probe development, based on established chemical principles.

| Derivative Name | Modification Site | Synthetic Reaction | Potential Application |

| N-((2-Bromothiazol-5-yl)methyl)dansylamide | Primary Amine | Acylation with Dansyl Chloride | Fluorescent probe for tracking cellular localization |

| (2-((4-Ethynylphenyl)ethynyl)thiazol-5-yl)methanamine | 2-Bromo Group | Sonogashira Coupling with 1,4-diethynylbenzene | Precursor for a bivalent probe via click chemistry |

| Biotinyl-(2-bromothiazol-5-yl)methanamide | Primary Amine | Amide coupling with Biotin | Affinity probe for target identification and pulldown assays |

| N-((2-(Pyren-1-yl)thiazol-5-yl)methyl)acetamide | Both | 1. Suzuki coupling with pyrene-1-boronic acid2. Acetylation of the amine | Fluorescent probe with potential for studying protein interactions |

Structure Activity Relationship Sar and Rational Design in 2 Bromothiazol 5 Yl Methanamine Derivatives

Identification of Structural Determinants for Biological Activity

The biological activity of (2-Bromothiazol-5-yl)methanamine derivatives is intricately linked to their molecular architecture. The thiazole (B1198619) nucleus itself, with its unique electronic properties, often serves as a crucial pharmacophore, engaging in essential interactions with biological targets. nih.gov The bromine atom at the 2-position and the methanamine group at the 5-position are key determinants of the compound's reactivity and its ability to form specific bonds with receptors or enzymes.

Impact of Substituent Variation on Potency and Selectivity

The potency and selectivity of this compound analogs can be systematically modulated by altering the substituents on the thiazole ring and the methanamine side chain.

Positional Isomerism and Halogen Effects

The placement of the bromine atom and the methanamine group on the thiazole ring is not arbitrary. Positional isomers, where these groups are located at different positions, would be expected to exhibit distinct biological profiles due to altered electronic distribution and steric hindrance, thereby affecting their interaction with target biomolecules.

The nature of the halogen substituent itself plays a pivotal role. The substitution of bromine with other halogens, such as chlorine or fluorine, can significantly impact the compound's properties. nih.gov Halogen atoms influence intermolecular interactions, with bromine and chlorine often participating in different types of non-covalent bonds compared to fluorine. nih.gov These differences can affect everything from crystal packing to the strength of binding with a biological target. The electronegativity and size of the halogen atom can alter the electronic landscape of the entire molecule. nih.gov

Modifications of the Methanamine Side Chain and Linkers

The methanamine side chain is a prime site for structural modification to enhance biological activity. Alterations to this group, such as N-alkylation or acylation, can influence the compound's polarity, lipophilicity, and hydrogen bonding capacity. For example, in a study of pyrazole-thiazolidinone hybrids, modification of a methylene (B1212753) group linker was achieved through reactions like Knoevenagel condensation and diazotization, leading to derivatives with potentially altered biological activities. nih.gov The nature of the linker connecting the thiazole ring to other parts of a larger molecule is also critical. Replacing a simple amine linker with an amide or other functional groups can drastically change the molecule's conformational flexibility and its ability to form key interactions.

Heterocyclic Ring System Analogue Comparisons (e.g., Thiophene vs. Thiazole)

The replacement of the thiazole ring with other heterocyclic systems, a strategy known as bioisosteric replacement, is a common approach in drug design. Thiophene, for instance, is often considered a bioisostere of the thiazole ring. nih.gov While both are five-membered aromatic heterocycles containing a sulfur atom, the presence of a nitrogen atom in the thiazole ring imparts distinct electronic and hydrogen-bonding characteristics. nih.gov The sulfur atom in a 1,3,4-thiadiazole (B1197879) ring, for example, is thought to provide better lipid solubility compared to its 1,3,4-oxadiazole (B1194373) counterpart. nih.gov Such subtle changes can lead to significant differences in biological activity, metabolic stability, and target selectivity. nih.gov

Computational Approaches in SAR Analysis

Computational methods are increasingly indispensable tools in understanding and predicting the SAR of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing QSAR models, researchers can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. imist.ma

These models are built using a set of known active compounds, which are divided into a training set to generate the model and a test set to validate its predictive power. nih.gov Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., electronic, topological, and physicochemical properties), are used as independent variables in the QSAR equation. researchgate.net

For instance, a 2D-QSAR study on a series of thiazole derivatives identified several key descriptors, including molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO), as being important for their biological activity. imist.ma Another study on 2-amino thiazole derivatives used QSAR to identify important variables like Polar Surface Area (PSA) and various electrostatic and shape-related descriptors for predicting aurora kinase inhibitory activity. semanticscholar.org The resulting models, whether linear (Multiple Linear Regression, MLR) or non-linear (Artificial Neural Networks, ANN), can offer valuable insights into the structural requirements for optimal activity. imist.ma

Below is a table illustrating the types of descriptors that are often employed in QSAR studies of thiazole derivatives.

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | ELUMO, EHOMO, Dipole Moment | Relates to the molecule's reactivity and ability to participate in electrostatic interactions. |

| Topological | Wiener Index, Balaban Index | Describes the connectivity and branching of the molecular structure. |

| Physicochemical | LogP, Molar Refractivity (MR), Polar Surface Area (PSA) | Influences the molecule's solubility, permeability, and overall pharmacokinetic profile. imist.masemanticscholar.org |

| Quantum-Chemical | Atomic Charges, Bond Orders | Provides detailed information about the electronic distribution within the molecule. semanticscholar.org |

By systematically exploring the relationships between these structural features and biological outcomes, medicinal chemists can rationally design more potent and selective derivatives of this compound for a variety of therapeutic applications.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide critical insights into the binding mechanisms of ligands to their protein targets at a molecular level. These methods are instrumental in the early stages of drug discovery for hit identification, lead optimization, and understanding the structural basis of a compound's biological activity.

For derivatives of the this compound scaffold, these computational approaches have been pivotal in predicting their binding conformations and stability within the active sites of various enzymes and receptors. While specific, publicly available research focusing exclusively on "this compound" is limited, the principles of these techniques are broadly applied to diverse thiazole-containing compounds, offering a framework for how such analyses are conducted.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score or binding energy. This process involves sampling a vast number of possible conformations of the ligand within the protein's binding pocket.

In studies on related thiazole derivatives, such as those targeting enzymes like protein kinases or bacterial proteins, docking has been used to:

Identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Explain the differential activity of a series of analogs based on their predicted binding modes.

Guide the design of new derivatives with improved affinity and selectivity.

Table 1: Hypothetical Molecular Docking Data for this compound Analogs

This table illustrates the type of data generated from molecular docking studies. The values presented are for illustrative purposes to demonstrate the application of the technique.

| Compound ID | Modification on aminomethyl group | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| A-1 | -NH2 (unsubstituted) | Kinase X | -7.5 | ASP145, LYS68, VAL27 |

| A-2 | -NH-CH3 | Kinase X | -7.9 | ASP145, LYS68, LEU120 |

| A-3 | -N(CH3)2 | Kinase X | -7.2 | LYS68, LEU120 |

| B-1 | -NH-C(=O)CH3 | Kinase Y | -8.2 | GLN85, PHE160 |

| B-2 | -NH-C(=O)Ph | Kinase Y | -9.1 | GLN85, PHE160, TYR15 |

Molecular Dynamics Simulations

Following molecular docking, MD simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. This method allows for the assessment of the conformational stability of the complex and the persistence of key interactions identified in docking.

An MD simulation of a promising this compound derivative would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms to model their movements. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of specific hydrogen bonds, confirming the importance of interactions predicted by docking.

For example, a 100-nanosecond MD simulation could reveal that while a hydrogen bond between the aminomethyl group and a specific aspartate residue is consistently maintained, an interaction with a lysine (B10760008) residue might be more transient. This information is invaluable for rationally designing the next generation of compounds, perhaps by introducing modifications that can form more stable interactions with key residues.

Biomedical and Pharmacological Applications of 2 Bromothiazol 5 Yl Methanamine Scaffolds

Anti-Cancer Therapeutic Development

The (2-Bromothiazol-5-yl)methanamine moiety is a key component in the synthesis of various compounds with potent anti-cancer properties. acs.orgnih.govresearchgate.netmdpi.comnih.gov The 2-aminothiazole (B372263) core, a related structure, is present in clinically approved cancer drugs like Dasatinib and Alpelisib, highlighting the therapeutic potential of this chemical class. nih.govresearchgate.net Research has shown that derivatives of 2-aminothiazole exhibit significant inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.govnih.gov

Lysyl Oxidase (LOX) and LOXL2 Enzyme Inhibition

A significant area of anti-cancer research involving this compound derivatives focuses on the inhibition of the lysyl oxidase (LOX) family of enzymes, including LOX and LOX-like 2 (LOXL2). acs.orgnih.gov These copper-dependent amine oxidases are crucial for cross-linking collagen and elastin (B1584352) in the extracellular matrix (ECM). nih.govnih.govgoogle.comencyclopedia.pub Elevated activity of LOX enzymes has been implicated in tumor progression and metastasis, making them an attractive target for cancer therapy. acs.orgnih.govnih.gov

Derivatives of this compound have been developed as potent inhibitors of LOX and LOXL2. acs.orgnih.gov The mechanism of action for some of these inhibitors involves irreversible binding to the enzyme. This binding effectively neutralizes the enzyme's catalytic function, which is to oxidize lysine (B10760008) residues in collagen and elastin. This process is critical for the stabilization of the ECM, and its inhibition can disrupt the tumor microenvironment. nih.gov

For instance, a series of 2-aminomethylene-5-sulfonylthiazole inhibitors, derived from a this compound scaffold, have demonstrated potent inhibition of LOX. The structure-activity relationship (SAR) studies of these compounds revealed that specific substitutions on the thiazole (B1198619) ring are crucial for their inhibitory activity. nih.gov

The anti-cancer potential of this compound-based LOX inhibitors has been validated in various preclinical models. These compounds have shown significant efficacy in delaying tumor growth in vivo. nih.gov In addition to traditional tumor growth delay studies, the effectiveness of these inhibitors has been assessed using three-dimensional (3D) tumor spheroid models. nih.gov These models, which often combine cancer cells with other cell types like cancer-associated fibroblasts (CAFs), better mimic the complex tumor microenvironment. nih.gov Inhibition of LOX by these compounds can disrupt the formation and integrity of these spheroids, indicating a potential to interfere with tumor structure and progression in a more clinically relevant setting. nih.gov

| Oncological Model | Observed Effect | Reference |

| In vivo tumor models | Significant delay in tumor growth | nih.gov |

| 3D Tumor Spheroids | Disruption of spheroid formation and integrity | nih.gov |

Beyond their effects on the extracellular matrix, derivatives of the this compound scaffold can directly impact cancer cells by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govnih.govmdpi.commdpi.com Studies on various cancer cell lines have shown that treatment with these compounds can lead to an accumulation of cells in specific phases of the cell cycle, such as the G2/M or S phase, preventing their proliferation. nih.govnih.govmdpi.com

Furthermore, these compounds can trigger apoptotic pathways. This is often observed through morphological changes like chromatin condensation and has been confirmed by assays that measure the activity of caspases, which are key executioner enzymes in apoptosis. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancer cells and is a hallmark of effective anti-cancer therapies. nih.govmdpi.commdpi.com

| Cellular Effect | Mechanism/Observation | Reference |

| Cell Cycle Arrest | Accumulation of cells in G2/M or S phase | nih.govnih.govmdpi.com |

| Apoptosis Induction | Chromatin condensation, caspase activation | nih.gov |

The anti-cancer activity of compounds derived from this compound can also be attributed to their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. nih.gov

In some cancer types, such as neuroblastoma with ALK mutations, inhibitors of the ALK tyrosine kinase may not be fully effective on their own. nih.gov Research has shown that combining ALK inhibitors with inhibitors of the PI3K/AKT/mTOR pathway can lead to a more potent anti-tumor response. nih.gov While direct modulation of the ALK/PI3K/AKT pathway by this compound derivatives is an area of ongoing investigation, the broader class of 2-aminothiazoles, to which these compounds belong, includes inhibitors of PI3K, such as Alpelisib. nih.govnih.gov This suggests that derivatives of this compound could be designed to target this critical cancer-promoting pathway.

Antimicrobial Research: Antibacterial and Antifungal Activities

In addition to their anti-cancer properties, scaffolds based on this compound are being explored for their antimicrobial potential. The thiazole ring is a component of many compounds with known antibacterial and antifungal activities. mdpi.comnih.govnih.gov

Research into thiazole-containing compounds has demonstrated their ability to inhibit the growth of a range of bacteria and fungi. nih.govnih.gov For example, certain N-(thiazol-2-yl)benzenesulfonamides have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, various sesquiterpenoids, another class of natural products, exhibit significant antibacterial and antifungal properties. nih.gov The inclusion of the this compound scaffold in novel synthetic compounds offers a promising strategy for the development of new antimicrobial agents to combat infectious diseases and the growing challenge of drug resistance.

| Antimicrobial Activity | Target Organisms | Reference |

| Antibacterial | Gram-positive and Gram-negative bacteria | nih.gov |

| Antifungal | Various fungal species | nih.gov |

Anti-Inflammatory and Immunomodulatory Investigations

Derivatives of the thiazole scaffold are widely investigated for their anti-inflammatory properties. nih.gov These synthetic compounds are being explored as potential alternatives to existing anti-inflammatory drugs for treating a range of inflammatory conditions. wisdomlib.org Research has shown that certain thiazole derivatives can significantly reduce inflammation in preclinical models. wisdomlib.orgnih.gov

The mechanism of action for the anti-inflammatory effects of thiazole derivatives often involves the inhibition of pro-inflammatory cytokines. For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to suppress the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. rsc.org The majority of these compounds demonstrated effective inhibition of these pro-inflammatory mediators. rsc.org Compound 13b from this series was identified as the most potent, showing significant anti-inflammatory activity without evidence of cytotoxicity. rsc.org Further investigation revealed that this compound could induce iron death (ferroptosis) by increasing reactive oxygen species (ROS), malondialdehyde (MDA), and Fe2+ levels, while decreasing glutathione (B108866) (GSH) content. rsc.org

Another study focused on a series of substituted phenyl thiazole derivatives and their anti-inflammatory effects using carrageenan- and formalin-induced paw edema tests in animal models. wisdomlib.org The results indicated that these compounds possess considerable anti-inflammatory activity. wisdomlib.org Specifically, compounds 3c and 3d were the most effective, demonstrating up to 44% and 41% inhibition in the carrageenan test, respectively. wisdomlib.org

Table 1: Anti-Inflammatory Activity of Selected Thiazole Derivatives

| Compound | Test Model | Key Findings | Reference |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | LPS-induced inflammation in RAW264.7 cells | Potent inhibitor of NO, IL-6, and TNF-α release; induced ferroptosis. | rsc.org |

| Substituted phenyl thiazole derivative (3c) | Carrageenan-induced paw edema | 44% inhibition of paw edema. | wisdomlib.org |

| Substituted phenyl thiazole derivative (3d) | Carrageenan-induced paw edema | 41% inhibition of paw edema. | wisdomlib.org |

This table presents a selection of thiazole derivatives and their demonstrated anti-inflammatory effects as reported in the cited studies.

Exploration in Other Disease Areas

The inhibition of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, is a promising strategy for managing type 2 diabetes mellitus (T2DM). nih.gov Thiazole-containing compounds have been a major focus in the development of FBPase inhibitors. nih.govnih.gov The goal is to reduce excessive glucose production in the liver, a primary contributor to hyperglycemia in diabetic patients. nih.gov

Through a structure-guided design approach, a series of phosphonic acid-containing thiazoles were identified as potent inhibitors of human liver FBPase, with IC50 values in the range of 10-30 nM. nih.gov These compounds demonstrated high selectivity for FBPase over other AMP-binding enzymes. nih.gov An initial lead compound from this series, 30j , produced significant glucose-lowering effects in rodent models of T2DM when administered parenterally. nih.gov A major challenge was achieving oral bioavailability. This was overcome by developing a novel phosphonic diamide (B1670390) prodrug strategy, which successfully delivered compound 30j with good oral bioavailability (22-47%). nih.gov

Further optimization of both the thiazole FBPase inhibitors and their prodrugs led to the discovery of compound 35n (MB06322) . nih.gov This compound emerged as the first oral FBPase inhibitor to advance to human clinical trials for the potential treatment of T2DM. nih.gov Molecular modeling studies have further elucidated the structure-activity relationships of these thiazole derivatives, highlighting the essential role of the phosphonic group in binding to the AMP binding site of the enzyme. nih.gov

Table 2: Antidiabetic Activity of Selected Thiazole-Based FBPase Inhibitors

| Compound | Target | Key Findings | Reference |

|---|---|---|---|

| Phosphonic acid-containing thiazoles | Human Liver FBPase | High potency with IC50 values of 10-30 nM. | nih.gov |

| Compound 30j | FBPase | Profound glucose lowering in rodent models of T2DM. | nih.gov |

| Compound 35n (MB06322) | FBPase | First oral FBPase inhibitor to enter human clinical trials. | nih.gov |

This table summarizes the development and antidiabetic potential of key thiazole derivatives targeting FBPase, as detailed in the referenced literature.

The thiazole nucleus is a recognized pharmacophore in the development of anticonvulsant agents. biointerfaceresearch.com Derivatives of thiazole have shown a broad spectrum of anticonvulsant activity in various preclinical models, making them a promising area of research for new epilepsy treatments. biointerfaceresearch.comtandfonline.com Many currently available antiepileptic drugs (AEDs) contain one or more heterocyclic nuclei, with thiazole being prominent among them. biointerfaceresearch.com

A study on novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles revealed significant anticonvulsant activity in the pentylenetetrazole (PTZ) seizure model. tandfonline.com Several compounds in this series, particularly those with F-, Cl-, Br-, CF3-, and CH3-substituents, demonstrated median effective doses (ED50) of less than or equal to 20 mg/kg, which was notably more potent than the reference drug, ethosuximide. tandfonline.com Importantly, these active compounds did not cause motor impairment in the rotarod test. tandfonline.com

Another class of compounds, thiazolidin-4-one substituted thiazoles, has also been investigated for antiepileptic potential. biointerfaceresearch.com In one study, a series of these derivatives were screened using both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com Compound PTT6 (2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one) was identified as the most active in this series and is considered a potential lead molecule for developing safer antiepileptic drugs. biointerfaceresearch.com Furthermore, research into 1,3,4-thiadiazole (B1197879) derivatives has also yielded compounds with promising anticonvulsant activity and lower neurotoxicity compared to standard drugs like phenytoin (B1677684) and carbamazepine (B1668303). bas.bg

Table 3: Anticonvulsant Activity of Selected Thiazole Derivatives

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2-(Cyclopentylmethylene)hydrazinyl-1,3-thiazoles | PTZ seizure model | Seven compounds showed significant anticonvulsant activity (ED50 ≤ 20 mg/kg) without motor impairment. | tandfonline.com |

| Thiazolidin-4-one substituted thiazoles (e.g., PTT6) | MES and scPTZ models | Compound PTT6 was the most active derivative in the series. | biointerfaceresearch.com |

| 1,3,4-Thiadiazole derivatives (e.g., AR-6, AR-7) | MES seizure model | Showed activity comparable to phenytoin and carbamazepine at low doses (30 mg/kg). | bas.bg |

This table highlights the anticonvulsant potential of different series of thiazole derivatives based on preclinical research findings.

The thiazole moiety is a core component of several established and experimental antiparasitic agents. nih.gov The well-known anthelmintic drug Thiabendazole [2-(4'-thiazolyl)-benzimidazole] is a classic example of a thiazole-containing compound with broad-spectrum activity against various parasites. acs.org

Research in this area continues to yield novel thiazole derivatives with potent antiparasitic properties. For example, a series of naphthyl-thiazole derivatives were synthesized and evaluated for their activity against Leishmania amazonensis, Trypanosoma cruzi, and Plasmodium falciparum. nih.govunl.pt While the thiosemicarbazone precursors showed some activity, the cyclized thiazole derivatives demonstrated notable inhibition of P. falciparum growth. nih.govunl.pt Specifically, compound 2l was highlighted for its potential to inhibit the amastigote forms of both L. amazonensis and T. cruzi. nih.gov

In another study, tris-1,3,4-thiadiazole derivatives were tested for their in vivo efficacy against Toxoplasma gondii. nih.gov The results showed that compound 7 was highly effective, causing a significant reduction in the parasite load in the brain (82.6%), liver (65.35%), and spleen (64.81%) of infected mice. nih.gov This antiparasitic effect was also associated with a modulation of inflammatory and anti-inflammatory cytokines. nih.gov Furthermore, trifluoromethylated pyrazole (B372694) 2-amino-1,3,4-thiadiazole (B1665364) hybrids have shown promise against Leishmania amazonensis and Trypanosoma cruzi, with the 2-amino-1,3,4-thiadiazole nucleus contributing to enhanced potency. frontiersin.org

Table 4: Antiparasitic Activity of Selected Thiazole Derivatives

| Compound/Series | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Naphthyl-thiazole derivative (2l) | Leishmania amazonensis, Trypanosoma cruzi | Showed inhibition potential against amastigote forms. | nih.gov |

| Tris-1,3,4-thiadiazole derivative (Compound 7) | Toxoplasma gondii | 82.6% reduction in parasite count in brain tissue of infected mice. | nih.gov |

| Trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrids | Leishmania amazonensis, Trypanosoma cruzi | The 2-amino-1,3,4-thiadiazole moiety led to more potent compounds. | frontiersin.org |

| Thiabendazole | Various helminths | Established broad-spectrum anthelmintic agent. | acs.org |

This table provides an overview of the antiparasitic efficacy of various thiazole-containing compounds against different pathogens, as reported in the scientific literature.

Analytical and Characterization Methodologies in 2 Bromothiazol 5 Yl Methanamine Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like "(2-Bromothiazol-5-yl)methanamine". While specific high-resolution NMR data for this exact compound is not extensively published in peer-reviewed literature, the characterization of the broader family of bromothiazoles and aminothiazoles provides a strong basis for analysis. nih.govorientjchem.orgipb.pt

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are routinely used. In the ¹H NMR spectrum of "this compound," one would expect to observe distinct signals corresponding to the methanamine protons (-CH₂NH₂) and the thiazole (B1198619) ring proton. The chemical shifts of these protons are influenced by their electronic environment, including the presence of the bromine atom and the thiazole ring's heteroatoms. For instance, the proton on the thiazole ring would likely appear in the aromatic region of the spectrum. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for more complex structural assignments. These techniques help to establish connectivity between protons and carbons, confirming the substitution pattern on the thiazole ring and the attachment of the methanamine group. ipb.pt

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of "this compound." This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₄H₅BrN₂S). mdpi.com Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the aminomethyl group or the bromine atom. Common ionization techniques for such analyses include Electrospray Ionization (ESI) and Electron Impact (EI). mdpi.com

A summary of expected spectroscopic data is presented in the table below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for thiazole ring proton and methanamine (-CH₂ and -NH₂) protons. |

| ¹³C NMR | Resonances for the three distinct carbon atoms of the thiazole ring and the methylene (B1212753) carbon of the methanamine group. |

| HRMS (ESI) | A molecular ion peak corresponding to the exact mass of [C₄H₅BrN₂S+H]⁺. |

Chromatographic Purity Assessment and Quantification (e.g., HPLC, UPLC)

The purity of "this compound" is a critical parameter, especially for its use in biological assays where impurities could lead to erroneous results. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the gold-standard methods for assessing the purity and quantifying the amount of the compound.

These techniques separate the target compound from any impurities based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). researchgate.netnih.govijrpc.com The separated components are then detected by a UV detector, and the area under each peak is proportional to its concentration.

Method development for the analysis of thiazole derivatives often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of all components. researchgate.netjapsonline.com For "this compound," a reversed-phase HPLC or UPLC method would be suitable. UPLC, with its use of smaller particle size columns, offers advantages of faster analysis times and higher resolution compared to traditional HPLC. japsonline.com

The purity of a sample is typically reported as a percentage, calculated from the relative peak areas in the chromatogram. A summary of typical chromatographic conditions for related compounds is provided below.

| Parameter | Typical Conditions for Thiazole Derivatives |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; shorter columns with sub-2 µm particles for UPLC) researchgate.netijrpc.com |

| Mobile Phase | Gradient or isocratic elution with a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. researchgate.netnih.gov |

| Flow Rate | 0.5-1.5 mL/min for HPLC; 0.2-0.6 mL/min for UPLC. researchgate.netjapsonline.com |

| Detection | UV detection at a wavelength where the compound has maximum absorbance (e.g., 230-280 nm). researchgate.netjapsonline.com |

X-ray Crystallography for Solid-State Structure and Co-crystal Analysis

For a crystalline sample of "this compound," single-crystal X-ray diffraction would reveal the precise arrangement of atoms in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Furthermore, X-ray crystallography is a key technique in the field of crystal engineering, particularly for the analysis of co-crystals. Co-crystals are multi-component crystals where a target molecule and a co-former are held together by non-covalent interactions, such as hydrogen bonds. The formation of co-crystals can be used to modify the physicochemical properties of a compound, such as solubility and stability. Given the presence of a primary amine and a thiazole ring, "this compound" has the potential to form co-crystals with various co-formers. researchgate.netuq.edu.au

A hypothetical co-crystal screening of "this compound" would involve reacting it with a library of potential co-formers and analyzing the resulting solids by X-ray powder diffraction (XRPD) to identify new crystalline phases. Promising candidates would then be subjected to single-crystal X-ray diffraction for full structural characterization.

| Crystallographic Parameter | Information Gained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Hydrogen Bonding Interactions | Key intermolecular forces governing the crystal packing. |

In Vitro and Cellular Assay Development for Biological Profiling

The thiazole and aminothiazole moieties are present in numerous biologically active compounds, including many with anticancer properties. nih.govnih.govcttjournal.comnih.govmdpi.com Therefore, "this compound" is a candidate for biological screening to determine its potential as a therapeutic agent. In vitro and cellular assays are the primary tools for this initial biological profiling.

In Vitro Assays: These assays are performed in a controlled environment outside of a living organism, often targeting specific enzymes or receptors. For example, if "this compound" were being investigated as a kinase inhibitor, an in vitro kinase assay would be used to measure its ability to inhibit the activity of a specific kinase enzyme.

Cellular Assays: These assays are conducted using living cells and provide information on the compound's effects on cellular processes. A common starting point is a cytotoxicity assay to determine the concentration at which the compound is toxic to cancer cells. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. researchgate.net

Based on the activities of related aminothiazole derivatives, a range of assays could be developed to profile the biological activity of "this compound." uq.edu.aunih.govnih.govcttjournal.com

| Assay Type | Purpose | Example Cancer Cell Lines |

| Cytotoxicity/Antiproliferative Assays (e.g., MTT, CellTiter-Glo) | To determine the concentration of the compound that inhibits cancer cell growth (IC₅₀ value). nih.govresearchgate.netacs.org | A549 (lung), MCF-7 (breast), PC-3 (prostate), Hela (cervical) nih.govnih.govcttjournal.comresearchgate.net |

| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) | To determine if the compound induces programmed cell death. | As above |

| Cell Cycle Analysis (e.g., Flow cytometry with propidium (B1200493) iodide) | To investigate the effect of the compound on cell cycle progression. researchgate.net | As above |

| Migration/Invasion Assays (e.g., Scratch assay, Transwell assay) | To assess the compound's ability to inhibit cancer cell motility and invasion. cttjournal.com | MDA-MB-231 (breast) cttjournal.com |

| Enzyme Inhibition Assays | To determine if the compound inhibits specific enzymes implicated in cancer (e.g., kinases, topoisomerases). | Cell-free assays using purified enzymes. |

The development of these assays involves optimizing conditions such as cell seeding density, compound incubation time, and detection methods to ensure robust and reproducible data. acs.org The results from this initial biological profiling can then guide further preclinical development.

Future Prospects and Interdisciplinary Research Directions for 2 Bromothiazol 5 Yl Methanamine

Rational Design of Next-Generation Thiazole-Based Therapeutics

Rational drug design, a cornerstone of modern medicinal chemistry, leverages the structural features of (2-Bromothiazol-5-yl)methanamine to create new and improved therapeutic agents. The bromine atom at the 2-position of the thiazole (B1198619) ring is particularly significant. It serves as a chemically reactive "handle," enabling a variety of cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These methods allow for the precise and controlled introduction of diverse molecular fragments, thereby facilitating the systematic exploration of a compound's structure-activity relationship (SAR). This capability is crucial for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties.

Simultaneously, the aminomethyl group at the 5-position provides another point for modification. This group can be readily acylated, alkylated, or integrated into more complex heterocyclic systems. Such modifications are designed to probe specific interactions within the binding site of a target protein, like an enzyme or receptor. This dual-functionality allows for the fine-tuning of molecular properties to enhance therapeutic efficacy and minimize off-target effects, a key goal in the development of next-generation drugs. mdpi.com

Expanding Target Landscape and Polypharmacology Approaches

While the thiazole motif is present in many existing drugs, future research aims to broaden the scope of its biological targets. nih.gov The unique electronic characteristics of the thiazole ring, combined with the versatile chemistry of this compound, make it an ideal candidate for investigating novel mechanisms of action. This includes targeting challenging, yet highly valuable, areas such as protein-protein interactions, allosteric regulatory sites on enzymes, and epigenetic modifiers. mdpi.com